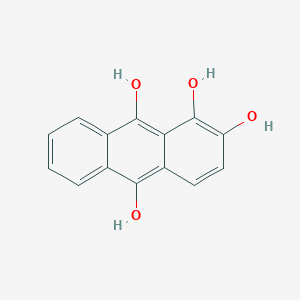
1,2,9,10-Anthracenetetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,9,10-Anthracenetetrol is a polyhydroxy derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,9,10-Anthracenetetrol can be synthesized through several methods. One common approach involves the hydroxylation of anthracene derivatives. For instance, anthracene can be treated with strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions to introduce hydroxyl groups at specific positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalytic systems and controlled reaction environments ensures high yield and purity of the compound. The process typically includes steps like purification through recrystallization and solvent extraction to obtain the desired product .
化学反応の分析
Types of Reactions: 1,2,9,10-Anthracenetetrol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions can convert it into anthracene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid
Major Products:
Quinones: Formed through oxidation.
Hydroxyanthracenes: Result from reduction reactions.
Halogenated Anthracenes: Produced via halogenation
科学的研究の応用
1,2,9,10-Anthracenetetrol has a wide range of applications in scientific research:
作用機序
The mechanism by which 1,2,9,10-Anthracenetetrol exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species through redox cycling contributes to its cytotoxic effects .
類似化合物との比較
Anthracene: The parent compound, less reactive due to the absence of hydroxyl groups.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar structural properties but different reactivity patterns
Uniqueness: 1,2,9,10-Anthracenetetrol is unique due to its multiple hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical processes.
特性
CAS番号 |
56136-18-6 |
|---|---|
分子式 |
C14H10O4 |
分子量 |
242.23 g/mol |
IUPAC名 |
anthracene-1,2,9,10-tetrol |
InChI |
InChI=1S/C14H10O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15-18H |
InChIキー |
VGHBNWRWKSLGCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
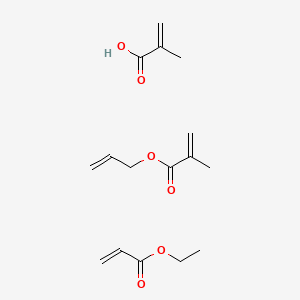
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
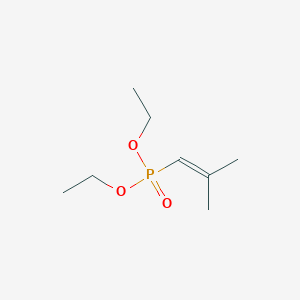
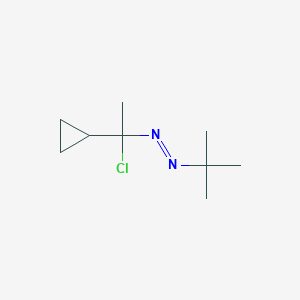
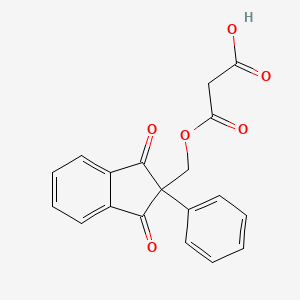
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
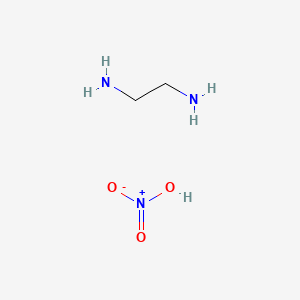

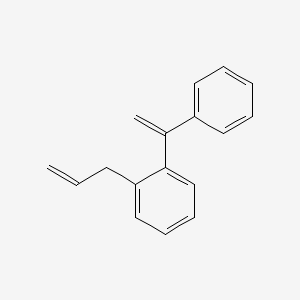
![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
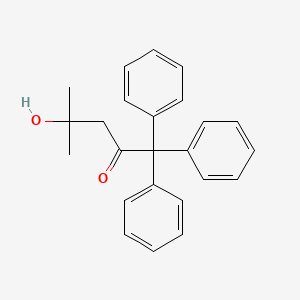
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
